molecular formula C21H17ClF2N4O4S B11504215 Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11504215
M. Wt: 494.9 g/mol
InChI Key: DUJMTRRIHBTSDH-UHFFFAOYSA-N
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Description

Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan and thiophene moieties. The final steps often involve the chlorination and difluoromethylation of the compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, as well as compounds containing furan and thiophene moieties. Examples include:

  • Pyrazolo[1,5-a]pyrimidine derivatives with different substituents.
  • Furan-containing compounds with various functional groups.
  • Thiophene derivatives with different side chains.

Uniqueness

Ethyl 2-[({7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both furan and thiophene rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H17ClF2N4O4S

Molecular Weight

494.9 g/mol

IUPAC Name

ethyl 2-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H17ClF2N4O4S/c1-4-31-20(30)17-10(2)11(3)33-19(17)26-18(29)13-9-16-25-12(14-6-5-7-32-14)8-15(21(22,23)24)28(16)27-13/h5-9H,4H2,1-3H3,(H,26,29)

InChI Key

DUJMTRRIHBTSDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl

Origin of Product

United States

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